molecular formula C12H13NO2S3 B4585398 3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4585398
M. Wt: 299.4 g/mol
InChI Key: DWXHCVUPBSFIKN-CSKARUKUSA-N
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Description

3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H13NO2S3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.01084218 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Potential and Synthetic Development

1,3-Thiazolidin-4-ones and their derivatives, including those with functionalities similar to 3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one, have been explored for their significant pharmacological importance. These compounds are recognized for their great biological potential, with applications ranging from anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, to antioxidant activities. The synthesis of these compounds has been a subject of scientific interest since the mid-19th century, evolving with advancements in green chemistry and synthetic methodologies to enhance their structural and biological properties (Santos, Jones Junior, & Silva, 2018).

Environmental Concerns and Remediation Technologies

The compound's structural relatives have been implicated in environmental contamination studies, highlighting the need for cleaner production and remediation techniques. For instance, studies on sulfamethoxazole, though not directly related, emphasize the environmental persistence of organic pollutants and the development of cleaner technologies for their removal. Such research underscores the broader context of managing chemical substances in the environment to mitigate their toxicological effects on aquatic ecosystems and human health (Prasannamedha & Kumar, 2020).

Synthesis and Application in Polymer Technology

Further extending its relevance, the thiazolidin-4-one core is investigated for its utility in creating novel polymers and functional materials. The chemistry of such compounds reveals their potential in generating advanced materials with specific applications in various industries, including healthcare and materials science. The exploration of these compounds in polymer technology signifies their versatility beyond pharmaceutical applications, demonstrating their role in advancing material sciences (Chernyshev, Kravchenko, & Ananikov, 2017).

Structure-Activity Relationships

The exploration of thiophene derivatives, to which this compound is structurally related, reveals insights into the structure-activity relationships that govern the biological and pharmacological effects of such compounds. This research domain focuses on understanding how modifications to the molecular structure affect the compound's bioactivity, guiding the design of more effective drug molecules (Drehsen & Engel, 1983).

Properties

IUPAC Name

(5E)-3-(3-methoxypropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S3/c1-15-6-3-5-13-11(14)10(18-12(13)16)8-9-4-2-7-17-9/h2,4,7-8H,3,5-6H2,1H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXHCVUPBSFIKN-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-(3-methoxypropyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.